molecular formula C16H24ClNO2 B13777501 Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride CAS No. 67032-23-9

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride

Cat. No.: B13777501
CAS No.: 67032-23-9
M. Wt: 297.82 g/mol
InChI Key: XNFIHZRAKBQJKQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride is a chemical compound that belongs to the class of benzoic acid esters It is characterized by the presence of a benzoic acid moiety esterified with a 2-(cyclopentylamino)butyl group, and it is typically found in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride typically involves the esterification of benzoic acid with 2-(cyclopentylamino)butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process can be carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-(cyclopentylamino)butanol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.

    Industry: The compound can be used in the formulation of various industrial products, including coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group may undergo hydrolysis to release benzoic acid and 2-(cyclopentylamino)butanol, which can then interact with cellular components. The compound may affect enzymatic activity, receptor binding, or signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-hydroxy-, butyl ester: Similar ester structure but with a hydroxyl group.

    2-(cyclopentylamino)butyl benzoate: Similar ester structure but without the hydrochloride salt form.

Uniqueness

Benzoic acid, 2-(cyclopentylamino)butyl ester, hydrochloride is unique due to its specific ester structure combined with the hydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

67032-23-9

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

1-benzoyloxybutan-2-yl(cyclopentyl)azanium;chloride

InChI

InChI=1S/C16H23NO2.ClH/c1-2-14(17-15-10-6-7-11-15)12-19-16(18)13-8-4-3-5-9-13;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H

InChI Key

XNFIHZRAKBQJKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC=CC=C1)[NH2+]C2CCCC2.[Cl-]

Origin of Product

United States

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